molecular formula C13H14FNOS B11737054 [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11737054
M. Wt: 251.32 g/mol
InChI Key: ZMJILTYDGZISGF-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methoxyphenyl group

Preparation Methods

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reduction of Schiff bases, where sodium borohydride is used as a reducing agent .

Chemical Reactions Analysis

[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic ring, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its binding affinity to various receptors and enzymes. The thiophene ring can participate in π-π interactions, enhancing its activity in biological systems .

Comparison with Similar Compounds

[(5-Fluorothiophen-2-yl)methyl][(4-methoxyphenyl)methyl]amine can be compared with other thiophene derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14FNOS

Molecular Weight

251.32 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H14FNOS/c1-16-11-4-2-10(3-5-11)8-15-9-12-6-7-13(14)17-12/h2-7,15H,8-9H2,1H3

InChI Key

ZMJILTYDGZISGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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